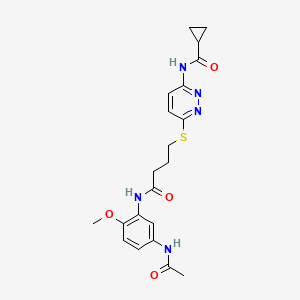

N-(6-((4-((5-acetamido-2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

CAS No.: 1021253-55-3

Cat. No.: VC4791076

Molecular Formula: C21H25N5O4S

Molecular Weight: 443.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021253-55-3 |

|---|---|

| Molecular Formula | C21H25N5O4S |

| Molecular Weight | 443.52 |

| IUPAC Name | N-[6-[4-(5-acetamido-2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |

| Standard InChI | InChI=1S/C21H25N5O4S/c1-13(27)22-15-7-8-17(30-2)16(12-15)23-19(28)4-3-11-31-20-10-9-18(25-26-20)24-21(29)14-5-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,22,27)(H,23,28)(H,24,25,29) |

| Standard InChI Key | XQEQGCGQDNRDNH-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |

Introduction

Pharmacological Relevance

Compounds with similar structural motifs have been explored for various biological activities:

-

Antimicrobial Activity: Pyridazine derivatives have shown efficacy against bacterial and fungal pathogens by disrupting key metabolic pathways .

-

Anticancer Potential: The presence of aromatic amines and heterocyclic cores suggests possible interaction with DNA or enzymes involved in cell proliferation .

-

Anti-inflammatory Properties: Thioether-containing molecules have been studied for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation .

Molecular Docking Studies

Molecular docking can provide insights into the binding affinity of this compound with biological targets such as enzymes or receptors. For instance:

-

The pyridazine ring could interact with active sites through π-stacking or hydrogen bonding.

-

The cyclopropane moiety may enhance binding specificity by fitting into hydrophobic pockets.

Synthesis Pathways

Although no direct synthesis route was found for this compound, its structure suggests a multi-step synthetic approach:

-

Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones.

-

Introduction of the Thioether Group: Using alkyl halides and thiols under basic conditions.

-

Coupling with Cyclopropanecarboxylic Acid: Via amide bond formation using coupling agents like EDCI or DCC.

Analytical Characterization

To confirm the structure, the following techniques would be essential:

-

NMR Spectroscopy (1H and 13C): To identify chemical shifts corresponding to the aromatic, aliphatic, and amide groups.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To detect functional groups such as amides (C=O stretch) and thioethers (S-C stretch).

Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume